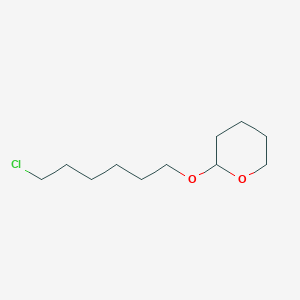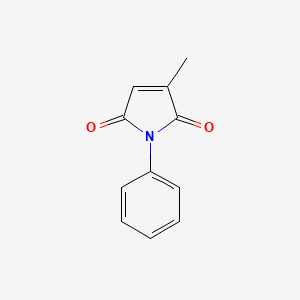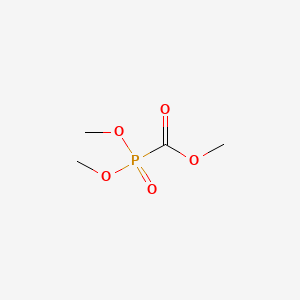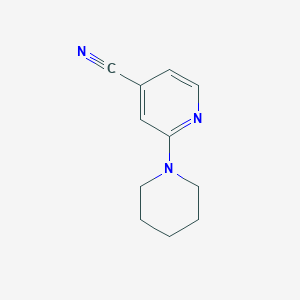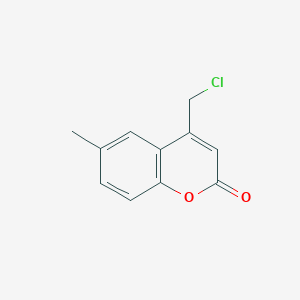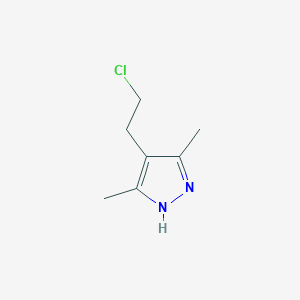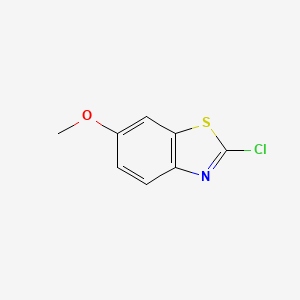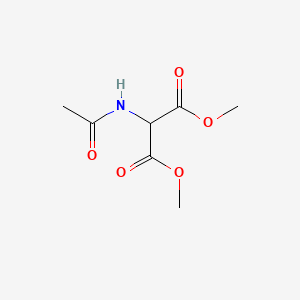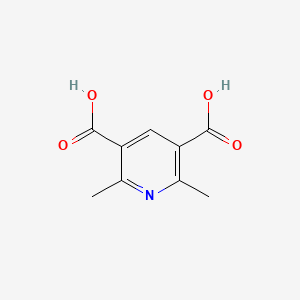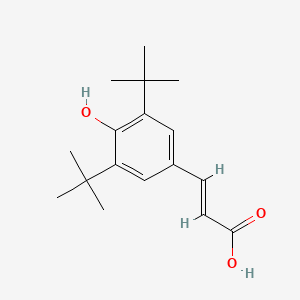
3,5-二叔丁基-4-羟基肉桂酸
描述
3,5-Di-tert-butyl-4-hydroxycinnamic acid is a chemical compound that belongs to the group of antihistaminic drugs . It is used as an antiallergic drug and has shown to be effective in treating hay fever and asthma .
Synthesis Analysis
The synthesis of 3,5-Di-tert-butyl-4-hydroxycinnamic acid involves the thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxy-cinnamic acid (BHC) in the solid state, in aqueous solution, and in solutions in organic solvents . This process is used to develop a preparative method for the synthesis of the monomeric antioxidant 3,5-di-tertbutyl-4-hydroxystyrene (BHS) .Molecular Structure Analysis
The molecular formula of 3,5-Di-tert-butyl-4-hydroxycinnamic acid is C17H26O3 . Its average mass is 278.387 Da and its monoisotopic mass is 278.188202 Da .Chemical Reactions Analysis
During the solid-state decomposition of BHC, its decarboxylation was accompanied by desalkylation and polymerization of the styrenic decomposition products . BHC decarboxylation in aqueous solution was also accompanied by polymerization .Physical And Chemical Properties Analysis
3,5-Di-tert-butyl-4-hydroxycinnamic acid is soluble in water . Its average mass is 278.387 Da and its monoisotopic mass is 278.188202 Da .科学研究应用
Analytical Applications
3,5-DI-Tert-butyl-4-hydroxycinnamic acid: is suitable for use in various analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control testing in food and beverage industries .
Pharmaceutical Intermediates
This compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of antistress agents and other therapeutic compounds .
Metabolite Research
As a metabolite of butylated hydroxytoluene, 3,5-DI-Tert-butyl-4-hydroxycinnamic acid is significant in studies related to metabolism and the effects of antioxidants on biological systems .
Synthesis of Antioxidants
The compound plays a role in the synthesis of monomeric antioxidants like 3,5-di-tertbutyl-4-hydroxystyrene (BHS) , which are important for protecting organisms and materials from oxidative stress .
Antifungal Applications
Formulated as a nanosponge hydrogel, it has shown potential in antifungal applications with good stability, drug release, and higher antifungal activity against Candida albicans compared to fluconazole .
Solubility Studies
3,5-DI-Tert-butyl-4-hydroxycinnamic acid: has been noted for its solubility in water, which is relevant for its applications in various solubility studies and formulations .
作用机制
Pharmacokinetics
, which suggests that it could be readily absorbed and distributed in the body
Action Environment
The action of 3,5-DI-Tert-butyl-4-hydroxycinnamic acid can be influenced by environmental factors. For example, the rate of its decarboxylation increases drastically with increasing solvent polarity and in the presence of trace amounts of its sodium salt . Additionally, it is stable under recommended storage conditions, which include keeping the container tightly closed in a cool, dry, and well-ventilated place .
安全和危害
属性
IUPAC Name |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWXRDQWMRIIM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DI-Tert-butyl-4-hydroxycinnamic acid | |
CAS RN |
95602-92-9, 22014-01-3 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22014-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential toxicological effects of 3,5-di-tert-butyl-4-hydroxycinnamic acid leaching from plastic containers?
A: Research indicates that 3,5-di-tert-butyl-4-hydroxycinnamic acid, a degradation product of the antioxidant Irganox 1010 commonly found in plastic containers, can leach into food and pose a toxicological risk. Specifically, studies on zebrafish larvae exposed to leachate containing this compound showed significant toxicity comparable to the effects of the entire leachate. [] This toxicity manifested as impacts on neurological function, metabolic processes, and even behavioral patterns. [] While long-term exposure did not directly affect adult zebrafish, it did result in reduced hatching rates and noticeable neurotoxicity in their offspring. [] This highlights potential concerns regarding the safety of plastic food packaging and its potential impact on development and health, particularly for vulnerable populations.
Q2: What is the significance of 3,5-di-tert-butyl-4-hydroxycinnamic acid in the context of plastic leachate toxicity?
A: 3,5-di-tert-butyl-4-hydroxycinnamic acid plays a significant role in understanding the toxicity of plastic leachate. Studies have demonstrated that the toxicity of this specific compound to zebrafish larvae closely mirrors the toxicity observed from exposure to the whole plastic leachate. [] This suggests that 3,5-di-tert-butyl-4-hydroxycinnamic acid is a major contributor to the overall toxicity of the leachate. Additionally, analysis of affected pathways in zebrafish larvae exposed to both the compound and the whole leachate revealed similar patterns, further strengthening this link. [] These findings underscore the importance of investigating individual components of plastic leachate, such as 3,5-di-tert-butyl-4-hydroxycinnamic acid, to fully comprehend the potential health risks associated with plastic food packaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



